molecular formula C18H20N2O3 B6077497 3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide

3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide

Cat. No. B6077497
M. Wt: 312.4 g/mol
InChI Key: GYJRAEPKMWNQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide, also known as DMAPB, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DMAPB belongs to the class of compounds known as N-acyl amino acid analogs, which have been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and detoxification pathways. Activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant and detoxification genes, which in turn leads to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce oxidative stress and inflammation in various animal models of disease, including models of neurodegenerative diseases, cardiovascular diseases, and cancer. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide is its specificity for the Nrf2 pathway, which makes it a useful tool for studying the role of this pathway in various disease models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide could focus on its potential therapeutic applications in various disease models, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, research could focus on developing more water-soluble analogs of this compound to improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide involves the reaction of 2-hydroxybenzoic acid with 2,2-dimethylpropanoyl chloride to form the corresponding acid chloride. This is then reacted with the amino acid, N-tert-butoxycarbonyl-L-phenylalanine, to form the N-acyl amino acid intermediate. The final step involves the deprotection of the tert-butoxycarbonyl group to form this compound.

Scientific Research Applications

3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)17(23)19-13-8-6-7-12(11-13)16(22)20-14-9-4-5-10-15(14)21/h4-11,21H,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRAEPKMWNQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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